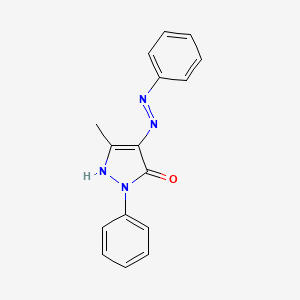

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- is an organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a phenylazo group, which is a functional group consisting of a phenyl ring attached to a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- typically involves the azo coupling reaction. This reaction is carried out by reacting a diazonium salt with a pyrazolone derivative. The reaction conditions generally include an acidic or basic medium to facilitate the formation of the azo bond. For instance, cyclopropyldiazonium generated by the basic decomposition of N-cyclopropyl-N-nitrosourea can enter into an azo coupling reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to give the corresponding cyclopropylhydrazone in up to 90% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the azo group to an amine group.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amine derivatives.

Scientific Research Applications

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of azo compounds.

Biology: The compound can be used in biological studies to investigate its effects on different biological systems.

Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

Industry: The compound can be used in the production of dyes and pigments due to its azo group, which imparts color to the molecules.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- involves its interaction with various molecular targets. The compound can pass through biological membranes due to its lipophilic nature and reach its target sites. Once inside the cells, it can interact with enzymes, receptors, or other proteins, leading to various biological effects. For instance, the compound’s ability to protect against neuronal damage in brain ischemia is attributed to its interaction with oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: This compound is similar in structure but lacks the phenylazo group.

3-Methyl-1-phenyl-2-pyrazolin-5-one: Another similar compound with a pyrazolone ring but different substituents.

Uniqueness

The uniqueness of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- lies in its phenylazo group, which imparts distinct chemical and biological properties

Biological Activity

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, emphasizing its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- is C16H14N4O with a molecular weight of 278.31 g/mol. The compound features a pyrazolone core substituted with methyl and phenyl groups, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction of appropriate hydrazones with carbonyl compounds. Various methods have been employed to optimize yield and purity, including refluxing in solvents like ethanol or benzene under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolone exhibit potent antimicrobial properties. For instance, a series of synthesized compounds showed significant inhibitory zones against Gram-positive and Gram-negative bacteria. Specifically, the compound exhibited an inhibition zone comparable to that of standard antibiotics like Ciprofloxacin against E. cloacae .

| Compound | Inhibition Zone (mm) | Bacteria Tested |

|---|---|---|

| 3H-Pyrazol-3-one | 20 mm | E. cloacae |

| Control (Ciprofloxacin) | 20 mm | E. cloacae |

| Other derivatives | 18-22 mm | Various |

Cytotoxicity and Anticancer Activity

Studies have indicated that pyrazolone derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazolone have been tested for their ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage .

Antioxidant Properties

The antioxidant activity of these compounds has also been explored. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases. In vitro assays demonstrated that certain derivatives could significantly reduce oxidative damage in cellular models .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Vijesh et al. (2011), several pyrazolone derivatives were synthesized and evaluated for antimicrobial activity. The results indicated that modifications at the phenyl ring significantly enhanced the antimicrobial efficacy against both bacterial strains and fungi .

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation focused on the anticancer properties of pyrazolone compounds against human breast cancer cell lines (MCF-7). The study found that specific derivatives induced cell cycle arrest and apoptosis, suggesting their potential as chemotherapeutic agents .

Safety and Toxicology

Toxicological assessments have shown that while some pyrazolone derivatives exhibit biological activity, they also require careful evaluation for safety. Studies involving animal models indicated no significant acute toxicity at lower doses; however, long-term exposure studies are necessary to fully understand their safety profile .

Properties

CAS No. |

1242853-39-9 |

|---|---|

Molecular Formula |

C16H14N4O |

Molecular Weight |

278.31 g/mol |

IUPAC Name |

5-methyl-2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,19H,1H3 |

InChI Key |

XOCUHWXGSSSCTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.